molecular formula C9H8N2O2 B12969671 5-Methoxy-1,8-naphthyridin-2(1H)-one

5-Methoxy-1,8-naphthyridin-2(1H)-one

Cat. No.: B12969671
M. Wt: 176.17 g/mol
InChI Key: OGTRVFKBMDYWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1,8-naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine core with a methoxy group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,8-naphthyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-aminonicotinic acid and methanol.

    Methoxylation: The methoxy group is introduced at the 5-position through a methoxylation reaction using methanol and a suitable catalyst.

    Cyclization: The cyclization of the intermediate product is achieved through a condensation reaction, forming the naphthyridine core.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the keto group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation Products: Formation of naphthyridine oxides.

    Reduction Products: Formation of hydroxyl derivatives.

    Substitution Products: Formation of various substituted naphthyridines.

Scientific Research Applications

5-Methoxy-1,8-naphthyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one: Lacks the methoxy group at the 5-position.

    5-Hydroxy-1,8-naphthyridin-2(1H)-one: Contains a hydroxyl group instead of a methoxy group at the 5-position.

    5-Methyl-1,8-naphthyridin-2(1H)-one: Contains a methyl group at the 5-position.

Uniqueness

5-Methoxy-1,8-naphthyridin-2(1H)-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methoxy-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h2-5H,1H3,(H,10,11,12)

InChI Key

OGTRVFKBMDYWNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=O)NC2=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.